Ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate
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Overview
Description
Ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate is a heterocyclic compound that contains both a pyridine ring and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate typically involves the reaction of pyridine-3-carboxylic acid with thiazolidine-4-carboxylic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate: Unique due to the presence of both pyridine and thiazolidine rings.
Ethyl 3-(pyridine-3-carbonyl)-1,3-oxazolidine-4-carboxylate: Similar structure but contains an oxazolidine ring instead of a thiazolidine ring.
Ethyl 3-(pyridine-3-carbonyl)-1,3-imidazolidine-4-carboxylate: Contains an imidazolidine ring instead of a thiazolidine ring.
Uniqueness
This compound is unique due to its specific combination of pyridine and thiazolidine rings, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
63353-98-0 |
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Molecular Formula |
C12H14N2O3S |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
ethyl 3-(pyridine-3-carbonyl)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C12H14N2O3S/c1-2-17-12(16)10-7-18-8-14(10)11(15)9-4-3-5-13-6-9/h3-6,10H,2,7-8H2,1H3 |
InChI Key |
ATACZPLIKROANT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CSCN1C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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